

# SR-4835: A Comparative Analysis of CDK12 and CDK13 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **SR-4835** is a potent and selective small molecule inhibitor targeting the transcriptional cyclin-dependent kinases CDK12 and CDK13.[1][2] These kinases, in complex with Cyclin K, play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription elongation and the expression of genes involved in the DNA Damage Response (DDR).[3][4][5] This guide provides a detailed comparison of **SR-4835**'s activity on CDK12 versus CDK13, presenting key experimental data, methodologies, and the compound's unique mechanism of action.

### **Quantitative Analysis of Inhibitory Potency**

Biochemical assays demonstrate that **SR-4835** is a highly potent dual inhibitor of both CDK12 and CDK13, with a notable preference for CDK13. The compound's high selectivity for the CDK12/CDK13 pair over other kinases has been confirmed through extensive kinase panel screening.[6][7]

| Parameter                       | CDK12                           | CDK13                           | Reference |
|---------------------------------|---------------------------------|---------------------------------|-----------|
| IC50                            | 99 nM                           | 4.9 nM                          | [8]       |
| Kd (Binding Affinity)           | 98 nM                           | 4.9 nM                          | [8][9]    |
| Cellular EC50 (p-RNA<br>Pol II) | 105.5 nM (MDA-MB-<br>231 cells) | 105.5 nM (MDA-MB-<br>231 cells) | [9]       |



- IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
- Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A
  lower Kd value signifies a higher binding affinity.
- Cellular EC50: The half-maximal effective concentration in a cell-based assay, measuring the functional outcome of target inhibition (in this case, phosphorylation of RNA Polymerase II).

# Mechanism of Action: Dual Inhibition and Molecular Glue Activity

SR-4835 exhibits a multi-faceted mechanism of action. It acts as a reversible, ATP-competitive inhibitor, binding to the kinase active site.[1][10] However, beyond simple kinase inhibition, SR-4835 also functions as a "molecular glue."[10][11][12][13] It induces a conformational change in the CDK12/Cyclin K and CDK13/Cyclin K complexes, promoting their interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[11][12] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the essential regulatory partner for both CDK12 and CDK13.[11][12][13] This degradation of Cyclin K provides a secondary, more durable mechanism for shutting down CDK12/13 activity. Some studies also suggest that SR-4835 binding can allosterically activate the dissociation of the CDK12/13-Cyclin K complex, further contributing to the loss of kinase activity.[14]





Click to download full resolution via product page

Caption: Mechanism of SR-4835 action on CDK12/13 signaling pathways.

## **Experimental Protocols**



The specificity and potency of **SR-4835** have been determined through a series of biochemical and cellular assays.

- 1. Biochemical Kinase Assays (IC50/Kd Determination)
- Objective: To measure the direct inhibitory effect of SR-4835 on purified kinase activity and its binding affinity.
- Methodology:
  - Recombinant human CDK12/Cyclin K and CDK13/Cyclin K enzyme complexes are used.
  - Assays are typically performed using a radioactive format (e.g., <sup>32</sup>P-ATP or <sup>33</sup>P-ATP) or luminescence-based methods like ADP-Glo.[1][15]
  - A known substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II, is included in the reaction.
  - SR-4835 is serially diluted and added to the reaction mixture containing the kinase, substrate, and ATP.
  - The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition at each drug concentration.
  - IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., Morrison quadratic equation for tight-binding inhibitors).[1]
  - Binding affinity (Kd) is often determined using competition binding assays or biophysical methods.
- 2. Cellular Assays (Target Engagement and Functional Outcomes)
- Objective: To confirm that SR-4835 inhibits CDK12/13 in a cellular context and to measure its downstream functional consequences.
- Methodology:
  - Immunoblotting (Western Blot):



- Cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231) are treated with varying concentrations of SR-4835.[4][9]
- After treatment, cell lysates are collected and proteins are separated by gel electrophoresis.
- Antibodies are used to detect the levels of specific proteins, including:
  - Phospho-RNA Polymerase II (Ser2) to measure direct target inhibition.[4]
  - Total Cyclin K levels to assess degradation.[11]
  - DDR proteins (e.g., BRCA1, RAD51, ATM) to quantify downstream effects on gene expression.[4]
  - Markers of DNA damage (yH2AX) and apoptosis (cleaved PARP).[9][11]
- Clonogenic Survival Assays:
  - Cells are plated at low density and treated with SR-4835 for an extended period (e.g., 7-10 days).[8]
  - The ability of single cells to proliferate and form colonies is assessed. This assay measures the long-term impact of the compound on cell viability and proliferation.[8]
- RNA-Sequencing (RNA-seq):
  - Cells are treated with SR-4835, and total RNA is extracted.
  - High-throughput sequencing is used to analyze changes in the global transcriptome.
  - This method confirms that **SR-4835** treatment leads to the downregulation of genes involved in DNA repair and recombination, consistent with CDK12/13 inhibition.[6][7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR-4835 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SR-4835: A Comparative Analysis of CDK12 and CDK13 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610978#specificity-of-sr-4835-for-cdk12-over-cdk13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com